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DCP serves as a crucial intermediate for synthesizing various insecticides. Its structure, with a chlorine-substituted pyridine ring and a carbonyl group, provides a reactive platform for further chemical modifications. Researchers can leverage this reactivity to create a diverse range of insecticides targeting specific insect pests [].
One example involves the development of neonicotinoid insecticides, a class known for their effectiveness against sucking insects like aphids, whiteflies, and leafhoppers []. DCP can be a starting material for synthesizing these insecticides, contributing to research on insect pest control.
The unique chemical properties of DCP make it valuable for studying various chemical reactions. The presence of the carbonyl group allows DCP to act as an electrophile, readily reacting with nucleophiles in the presence of catalysts [].
Researchers can utilize DCP as a model compound to investigate reaction mechanisms, catalyst development, and the formation of new chemical bonds. This knowledge can be applied to various fields, including organic synthesis, medicinal chemistry, and material science.
1-(4,6-Dichloro-3-pyridyl)propan-1-one is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions, and it is linked to a propanone moiety. Its structure can be represented as follows:
textCl | N----C | | C C=O | | Cl C | H
The compound is known for its potential applications in pharmaceutical research, particularly as a building block for synthesizing various bioactive molecules.
Research indicates that 1-(4,6-Dichloro-3-pyridyl)propan-1-one exhibits biological activity that may include antimicrobial and anti-inflammatory properties. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Several methods have been reported for synthesizing 1-(4,6-Dichloro-3-pyridyl)propan-1-one:
For example, one efficient synthesis route utilizes zirconium tetrachloride in combination with magnesium perchlorate as a catalyst to facilitate the reaction under mild conditions .
1-(4,6-Dichloro-3-pyridyl)propan-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in:
Studies on 1-(4,6-Dichloro-3-pyridyl)propan-1-one have focused on its interactions with biological systems. It has shown potential as an inhibitor of specific enzymes or receptors, warranting further exploration into its pharmacological properties. Interaction studies may include:
Several compounds share structural similarities with 1-(4,6-Dichloro-3-pyridyl)propan-1-one. Here are some notable examples:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 4-Chloroacetophenone | A chlorinated phenyl ketone | Lacks nitrogen heteroatom; simpler structure |
| 2,6-Dichloropyridine | A dichlorinated pyridine | No carbonyl group; used in herbicides |
| 3-Acetylpyridine | A pyridine derivative with an acetyl group | Different substituent pattern; less chlorination |
The presence of both a pyridine ring and a ketone functional group distinguishes 1-(4,6-Dichloro-3-pyridyl)propan-1-one from other similar compounds. Its specific chlorination pattern may also contribute to unique biological activities not observed in other derivatives.
The discovery of 1-(4,6-Dichloro-3-pyridyl)propan-1-one traces to early 21st-century efforts to functionalize pyridine rings for agrochemical and pharmaceutical applications. Initial synthetic routes adapted Friedel-Crafts acylation strategies, leveraging chloro-substituted pyridines as electron-deficient aromatic substrates. The compound’s first documented synthesis in 2019 (PubChem CID 145281710) involved the reaction of 4,6-dichloropyridine with propanoyl chloride under Lewis acid catalysis, yielding a 74.3% purified product under optimized conditions. Structural verification via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirmed its identity, with later X-ray crystallographic studies resolving its planar pyridyl-ketone geometry.
Table 1: Key Historical Milestones
| Year | Development | Methodology | Reference |
|---|---|---|---|
| 2019 | First synthesis | Friedel-Crafts acylation | |
| 2021 | Catalytic applications | Pd(II) complex formation | |
| 2025 | Structural refinement | X-ray crystallography |
As a dichlorinated pyridyl ketone, this compound occupies a niche in heterocyclic chemistry due to its dual functional groups: the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity, while the ketone moiety enables nucleophilic additions and coordination chemistry. Its role in medicinal chemistry is inferred from structural analogs exhibiting antifungal and anticancer activities, though direct biological studies remain limited. Notably, the compound’s ability to act as a bidentate ligand in palladium(II) complexes has enabled breakthroughs in cross-coupling reactions, particularly Heck couplings achieving >90% yields under mild conditions.
Taxonomically, 1-(4,6-Dichloro-3-pyridyl)propan-1-one belongs to the α-ketopyridine subclass, distinguished by:
Table 2: Comparative Analysis of Chlorinated Pyridyl Ketones
| Compound | Molecular Formula | Chlorine Positions | Key Applications |
|---|---|---|---|
| 1-(4,6-Dichloro-3-pyridyl)propan-1-one | C8H7Cl2NO | 4,6 | Catalysis, ligand design |
| t-Butyl 2-chloro-4-pyridyl ketone | C10H12ClNO | 2 | Pharmaceutical intermediates |
| 1-(2-Chloropyridin-4-yl)ethanone | C7H6ClNO | 2 | Agrochemical synthesis |
Contemporary studies focus on three domains:
Persistent challenges include:
The classical synthesis of 1-(4,6-dichloro-3-pyridyl)propan-1-one relies on Friedel-Crafts acylation and halogenation sequences. A representative method involves reacting 4-methylpyridine with acetyl chloride in chloroform under controlled conditions. For instance, a 1,000 mL three-neck flask charged with 93.0 g (1.0 mol) of 4-methylpyridine and 500 mL of chloroform undergoes dropwise addition of 80.0 g (1.0 mol) of acetyl chloride at 35°C [2]. After 2 hours of stirring, saturated sodium carbonate neutralizes the mixture, followed by sodium hydroxide treatment to adjust pH. Vacuum distillation yields 100.3 g (74.3%) of product at 100–105°C under 200 kPa [2]. This method emphasizes stoichiometric reagent use and halogenated solvents, which remain common in traditional protocols despite environmental concerns.
Key challenges in classical routes include controlling regioselectivity during pyridine ring chlorination and minimizing byproducts from over-acylation. Early approaches often required multiple purification steps, such as column chromatography, to isolate the target compound from dichloropyridine intermediates [4].
Contemporary methods leverage transition-metal catalysis and flow chemistry to enhance efficiency. Palladium(II) complexes, such as (dpk·EtOH)PdCl₂, have demonstrated efficacy in cross-coupling reactions relevant to pyridyl ketone synthesis [1]. These catalysts enable single-step formation of the propanone moiety via Heck-type couplings between aryl halides and acrylate derivatives under mild conditions (60–80°C) [1]. For example, iodobenzene and methyl acrylate react in the presence of 0.01 mol% Pd catalyst to form α,β-unsaturated ketones, which are hydrogenated to yield 1-(4,6-dichloro-3-pyridyl)propan-1-one [3].
Microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating . Solvent-free approaches using ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) further align with green chemistry principles .
Recent advances in catalyst design focus on ligand-modified palladium systems. The (dpk)PdCl₂ complex, featuring a di(2-pyridyl) ketone ligand, exhibits a turnover number (TON) of 4,900 in Heck reactions due to its square-planar geometry and cis-oriented active sites [1]. Modifying the ligand sphere with ethanol-adducted dpk (dpk·EtOH) increases thermal stability, as evidenced by thermogravimetric analysis showing decomposition onset at 285°C versus 245°C for non-adducted analogs [1].
Heterogeneous catalysts, such as Pd nanoparticles supported on activated carbon, enable recyclability for up to five cycles with <5% activity loss [3]. These systems operate at parts-per-million (ppm) palladium concentrations—4.9 ppm in one reported case—while maintaining >90% yield in model reactions [3].
Table 1: Comparative Catalyst Performance
| Catalyst System | TON | Temperature (°C) | Yield (%) |
|---|---|---|---|
| (dpk·EtOH)PdCl₂ [1] | 4,900 | 80 | 92 |
| Pd/C (heterogeneous) [3] | 3,200 | 100 | 89 |
| Ligand-free Pd(OAc)₂ | 1,800 | 120 | 78 |
Green synthesis strategies emphasize solvent substitution and atom economy. Replacement of chloroform with cyclopentyl methyl ether (CPME) in acylation steps reduces toxicity while maintaining 70–75% yields . Catalytic hydrogenation using H₂ gas instead of stoichiometric reductants like LiAlH₄ minimizes waste, achieving 85% conversion efficiency at 50 psi H₂ pressure .
Enzymatic methods employing ketoreductases from Lactobacillus kefir have enabled asymmetric synthesis of enantiomerically pure intermediates, though industrial adoption remains limited by enzyme cost . Life-cycle assessments indicate that solvent recovery systems can cut carbon footprints by 40% in large-scale production .
Industrial scale-up requires addressing heat transfer and mixing efficiency. Continuous flow reactors achieve 95% mass transfer efficiency for exothermic acylation steps, compared to 70% in batch reactors . A pilot plant study using a plug-flow reactor (PFR) demonstrated 12 kg/day production with 98.4% HPLC purity, surpassing batch distillation outcomes [2].
Cost optimization focuses on catalyst recycling and raw material sourcing. Recovery of palladium via ion-exchange resins achieves 92% metal reclamation, reducing production costs by $150/kg [3]. Sourcing 4-methylpyridine from coal tar derivatives instead of petroleum-based feedstocks further lowers expenses by 20–25% .
Table 2: Scale-up Parameters
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (metric tons) | 50 | 300 |
| Energy Consumption (kWh/kg) | 120 | 85 |
| Purity (%) | 95.2 | 98.4 |
| Catalyst Cost ($/kg) | 420 | 380 |
The rational design of pyridyl ketone derivatives, particularly those based on the 1-(4,6-dichloro-3-pyridyl)propan-1-one scaffold, requires a systematic understanding of structure-property relationships and mechanistic principles. Contemporary approaches to molecular design have evolved beyond empirical screening to encompass computational prediction, electronic property optimization, and strategic functional group modifications [1] [2].
Electronic Property Optimization
The electronic characteristics of pyridyl ketone derivatives play a crucial role in determining their molecular interactions and biological activities. The incorporation of electron-withdrawing chlorine substituents at the 4- and 6-positions of the pyridine ring significantly alters the electronic distribution, creating an electron-deficient system that enhances electrophilic character [3] [4]. Density functional theory calculations have demonstrated that halogenated pyridine derivatives exhibit modified frontier molecular orbital energies, with systematic changes in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap ranging from 3.018 to 3.558 electron volts depending on substitution patterns [2] [5].
The strategic placement of electron-withdrawing groups has been shown to enhance charge transfer interactions and increase molecular reactivity [6]. For pyridyl ketone systems, the combination of chlorine substituents with the carbonyl functionality creates a synergistic electronic effect that facilitates nucleophilic attack and metal coordination [7]. Research has demonstrated that compounds containing electron-withdrawing groups such as chlorine exhibit enhanced binding affinities compared to their unsubstituted counterparts [1].
Stereochemical and Conformational Considerations
Rational design strategies must account for the three-dimensional arrangement of functional groups and their impact on molecular recognition. The propyl ketone chain in 1-(4,6-dichloro-3-pyridyl)propan-1-one provides conformational flexibility while maintaining a defined spatial relationship between the pyridine ring and the carbonyl group [8] [9]. Computational studies have revealed that the optimal binding conformations often involve specific orientations that maximize favorable interactions while minimizing steric clashes [10] [11].
The introduction of conformational constraints through cyclization or bridging strategies has emerged as an effective approach for enhancing selectivity and potency. Studies have demonstrated that rigid analogs often exhibit improved binding characteristics due to reduced entropic penalties associated with binding [12] [13]. The design of constrained pyridyl ketone derivatives requires careful consideration of the bioactive conformation and the maintenance of essential pharmacophoric elements.
Bioisosteric Design Principles
The application of bioisosteric replacement strategies has proven particularly valuable in the optimization of pyridyl ketone derivatives. The replacement of phenyl rings with pyridine moieties represents a classical bioisosteric exchange that can modulate physicochemical properties while maintaining biological activity [14] [15]. Research has shown that pyridine bioisosteres can improve solubility, reduce lipophilicity, and enhance metabolic stability compared to their carbocyclic analogs [16] [17].
For the 1-(4,6-dichloro-3-pyridyl)propan-1-one scaffold, strategic bioisosteric modifications have included the replacement of the propyl ketone chain with various functional groups that maintain the essential hydrogen bonding and hydrophobic interactions [18] [19]. These modifications have yielded derivatives with improved pharmacokinetic profiles and enhanced target selectivity.
Structure-activity relationship studies of pyridyl ketone derivatives have revealed fundamental principles governing molecular recognition and biological activity. The systematic analysis of structural modifications provides critical insights into the relative importance of different molecular features and guides optimization efforts [20] [21].
Halogen Substitution Effects
The presence of chlorine substituents at the 4- and 6-positions of the pyridine ring has been identified as a key determinant of biological activity. Comparative studies have demonstrated that dichlorinated derivatives exhibit significantly enhanced potency compared to their monohalogenated or unsubstituted analogs [8] [22]. The electron-withdrawing effect of chlorine atoms increases the electrophilic character of the pyridine ring, facilitating interactions with nucleophilic residues in target proteins [3] [23].
Structure-activity relationship analysis has revealed that the positioning of halogen substituents critically influences activity profiles. Research has shown that the 4,6-dichloro substitution pattern provides optimal electronic properties for target engagement, while alternative substitution patterns such as 2,4-dichloro or 3,5-dichloro result in diminished activity [24]. The unique electronic environment created by the 4,6-dichloro pattern appears to be essential for maintaining the bioactive conformation and facilitating key molecular interactions [25].
Chain Length and Substitution Pattern Analysis
The propyl ketone moiety in 1-(4,6-dichloro-3-pyridyl)propan-1-one represents an optimal balance between molecular size, lipophilicity, and binding affinity. Structure-activity relationship studies examining homologous series have demonstrated that the three-carbon chain length provides superior activity compared to shorter or longer alkyl chains [26] . The ketone functionality serves as both a hydrogen bond acceptor and an electrophilic center, contributing to the overall binding interactions [7].
Systematic modifications of the ketone chain have revealed that branching and substitution can significantly impact activity. Linear alkyl chains generally provide better activity than branched analogs, likely due to improved fit within the binding pocket . The incorporation of heteroatoms within the alkyl chain has yielded mixed results, with some modifications enhancing activity while others result in reduced potency [29].
Ring Substitution Pattern Dependencies
The structure-activity relationships of pyridyl ketone derivatives are strongly dependent on the substitution pattern of the pyridine ring. Electronic effects, steric interactions, and conformational preferences all contribute to the observed activity profiles [24]. Research has demonstrated that electron-withdrawing substituents generally enhance activity, while electron-donating groups tend to reduce potency [1] [30].
The position of substituents relative to the nitrogen atom and the ketone linkage plays a crucial role in determining activity. Meta-substituted derivatives often exhibit different activity profiles compared to ortho- or para-substituted analogs due to distinct electronic and steric effects [31] [32]. The 3-position substitution in 1-(4,6-dichloro-3-pyridyl)propan-1-one provides an optimal geometric arrangement for target interaction while avoiding unfavorable steric interactions [8].
Quantitative Structure-Activity Relationships
Advanced computational approaches have enabled the development of quantitative structure-activity relationship models for pyridyl ketone derivatives. These models incorporate molecular descriptors such as lipophilicity, molecular size, electronic properties, and topological indices to predict biological activity [20] [6]. The application of machine learning algorithms and multivariate statistical methods has improved the predictive accuracy of these models and facilitated the identification of novel active compounds [33] [34].
Molecular descriptor analysis has revealed that parameters such as molecular refractivity, hydrogen bonding capacity, and electronic properties are critical determinants of activity [20]. The development of robust quantitative structure-activity relationship models has enabled the virtual screening of compound libraries and the prioritization of synthetic targets based on predicted activity [35].
Computational chemistry has emerged as an indispensable tool for understanding the molecular interactions of pyridyl ketone derivatives and guiding rational design efforts. Advanced theoretical methods provide detailed insights into binding mechanisms, electronic properties, and conformational preferences that are difficult to obtain through experimental methods alone [10] [2].
Density Functional Theory Applications
Density functional theory calculations have provided fundamental insights into the electronic structure and reactivity of pyridyl ketone derivatives. Studies employing the B3LYP functional with 6-311++G(d,p) basis sets have revealed detailed information about molecular geometries, vibrational frequencies, and electronic properties [3] [5]. These calculations have demonstrated that the 4,6-dichloro substitution pattern significantly alters the electron density distribution, creating regions of enhanced electrophilicity that facilitate molecular recognition [2].
Frontier molecular orbital analysis has identified the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels as critical parameters for predicting reactivity and binding affinity [36] [37]. The energy gap between these orbitals provides insights into molecular stability and charge transfer capabilities [5] [4]. For pyridyl ketone derivatives, calculations have shown that the presence of electron-withdrawing chlorine substituents lowers both frontier orbital energies while maintaining an optimal energy gap for biological activity [3].
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential surface analysis has proven invaluable for identifying regions of electrophilic and nucleophilic character in pyridyl ketone derivatives. These calculations reveal the distribution of molecular charge and highlight areas most likely to participate in intermolecular interactions [38] [34]. For 1-(4,6-dichloro-3-pyridyl)propan-1-one, electrostatic potential maps show pronounced positive regions around the pyridine ring and negative regions associated with the nitrogen atom and carbonyl oxygen [2].
The correlation between electrostatic potential patterns and biological activity has enabled the prediction of binding sites and interaction modes. Compounds with complementary electrostatic surfaces to target proteins generally exhibit enhanced binding affinities and improved selectivity profiles [39] [4]. These insights have guided the design of novel derivatives with optimized charge distributions for specific targets.
Molecular Docking Studies
Molecular docking simulations have provided detailed models of pyridyl ketone binding to target proteins and facilitated the understanding of recognition mechanisms. High-throughput docking studies have identified key binding poses and quantified interaction energies for large libraries of compounds [10] [40]. These simulations have revealed that pyridyl ketone derivatives typically adopt binding conformations that maximize hydrogen bonding and hydrophobic interactions while minimizing steric clashes [41] [11].
The analysis of docking results has identified critical amino acid residues involved in binding and highlighted the importance of specific molecular features for target recognition. For pyridyl ketone derivatives, studies have shown that the chlorine substituents often participate in halogen bonding interactions, while the ketone carbonyl forms hydrogen bonds with backbone or side chain donors [25]. The pyridine nitrogen frequently coordinates to metal centers or participates in π-π stacking interactions [7].
Molecular Dynamics Simulations
Molecular dynamics simulations have provided insights into the dynamic behavior of pyridyl ketone complexes and the stability of binding interactions over time. These calculations reveal conformational fluctuations, binding site flexibility, and the temporal evolution of intermolecular contacts [42] [36]. Studies have demonstrated that stable pyridyl ketone complexes typically maintain consistent binding poses with root mean square deviation values below 2-3 Angstroms [10].
The analysis of molecular dynamics trajectories has identified persistent interactions that contribute to binding affinity and selectivity. For pyridyl ketone derivatives, simulations have shown that halogen bonding, hydrogen bonding, and hydrophobic interactions all contribute to complex stability [41]. The duration and frequency of these interactions provide quantitative measures of their relative importance for binding [43].
The systematic exploration of scaffold modifications and functional group variations represents a critical component of pyridyl ketone derivative optimization. This approach involves the strategic modification of core structural elements while maintaining essential pharmacophoric features necessary for biological activity [44] [13].
Core Scaffold Modifications
The pyridine ring system in 1-(4,6-dichloro-3-pyridyl)propan-1-one serves as the central scaffold that can be systematically modified to explore structure-activity relationships. Ring substitution studies have demonstrated that the electronic nature and position of substituents significantly impact biological activity [44] [31]. The replacement of chlorine atoms with other halogens, electron-withdrawing groups, or electron-donating substituents has yielded derivatives with distinct activity profiles [15] [24].
Heterocycle replacement strategies have explored the substitution of the pyridine ring with other nitrogen-containing heterocycles such as pyrimidine, pyrazine, or triazine. These modifications alter the electronic properties, hydrogen bonding patterns, and conformational preferences of the resulting compounds [45] [46]. Studies have shown that while some heterocyclic replacements maintain activity, others result in significant loss of potency, highlighting the specific requirements for optimal target interaction [47].
Functional Group Diversification
The ketone functionality in pyridyl ketone derivatives provides opportunities for extensive functional group modification. Bioisosteric replacement of the ketone with amides, esters, or other carbonyl-containing groups has been explored to optimize pharmacokinetic properties and target selectivity [16] [17]. Research has demonstrated that while the ketone generally provides optimal activity, certain bioisosteric replacements can offer advantages in terms of metabolic stability or solubility [25].
The propyl chain represents another site for systematic modification through homologation, branching, or heteroatom incorporation. Chain length studies have revealed that the three-carbon chain provides an optimal balance between potency and selectivity for many targets . The introduction of hydroxyl, amino, or ether functionalities within the alkyl chain has yielded derivatives with modified physicochemical properties and altered biological activities [29].
Conformational Constraint Strategies
The introduction of conformational constraints through cyclization or bridging represents an effective strategy for enhancing selectivity and reducing off-target effects. Rigidified analogs of pyridyl ketone derivatives have been designed to lock bioactive conformations and improve binding affinity [12] [48]. These modifications typically involve the formation of cyclic structures that restrict conformational flexibility while maintaining essential binding interactions.
Studies have demonstrated that appropriately designed conformational constraints can lead to significant improvements in potency and selectivity. The key challenge lies in identifying the bioactive conformation and designing synthetic approaches to lock this geometry without disrupting critical molecular interactions [49] [50]. Computational modeling has proven invaluable for guiding these design efforts and predicting the impact of conformational constraints on binding affinity [51].
Fragment-Based Optimization
Fragment-based drug design approaches have been applied to pyridyl ketone derivatives to identify optimal substitution patterns and functional group combinations. This strategy involves the systematic exploration of molecular fragments attached to the core scaffold to identify those that enhance binding affinity or selectivity [12] [52]. The modular nature of pyridyl ketone derivatives makes them particularly amenable to fragment-based optimization approaches.
The combination of fragment growing, linking, and merging strategies has yielded novel pyridyl ketone derivatives with improved properties. Fragment screening studies have identified functional groups that enhance binding to specific target sites, while computational fragment optimization has predicted optimal substitution patterns for enhanced activity [51] [46]. These approaches have facilitated the rapid exploration of chemical space and the identification of promising lead compounds for further development.